Tianthrenes
Thianthrenes, also known as thiane derivatives or thia-azulenes, are a class of organic compounds characterized by the presence of a five-membered ring system composed of three carbon atoms and two sulfur atoms. These compounds are typically synthesized through condensation reactions involving aldehydes or ketones with sulfides in the presence of an acid catalyst. Thianthrenes exhibit unique electronic properties due to their aromaticity, making them valuable for applications in organic electronics and materials science.
Their electron-rich nature makes thianthrenes useful as precursors for preparing other functional molecules through further reactions such as substitution or addition reactions. In photovoltaic devices, thianthrenes can serve as efficient donors or acceptors, potentially improving the efficiency of solar cells due to their high charge carrier mobility and stability under operational conditions.
Additionally, these compounds have garnered interest in organic light-emitting diodes (OLEDs) because of their ability to emit stable light with high quantum yields. The chemical versatility and tunable electronic properties of thianthrenes make them promising candidates for developing advanced materials across various technological applications.

Estrutura | Nome químico | CAS | MF |
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KU 59403 | 845932-30-1 | C29H32N4O4S2 |
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Lissoclibadin 3 | 865376-21-2 | C26H38N2O4S4 |
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Lissoclinotoxin E; 5,10-Dioxide | 195303-92-5 | C26H38N2O6S4 |
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109014-97-3 | C13H10OS2 | |
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1-Thianthrenylboronic Acid | 108847-76-3 | C12H9BO2S2 |
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Thianthrene, dimethyl-(6CI,8CI,9CI) | 29351-51-7 | C14H12S2 |
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Thianthrene, 5-oxide | 2362-50-7 | C12H8OS2 |
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2,3,7,8-Thianthrenetetrol | 24066-96-4 | C12H8O4S2 |
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Thianthrene, 2,7-dibromo- | 63511-65-9 | C12H6Br2S2 |
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Lissoclibadin 3; 5,5'-Bisde(methylthio), 3,3'-di-O-de-Me | 1119675-76-1 | C22H30N2O4S2 |
Literatura Relacionada
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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